An In-depth Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine: Properties and Applications
An In-depth Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(2-carboxyphenyl)piperazine is a versatile building block in medicinal chemistry, playing a crucial role as an intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a piperazine ring mono-protected with a tert-butyloxycarbonyl (Boc) group and substituted with a carboxyphenyl moiety, allows for selective functionalization at different points of the molecule. This technical guide provides a comprehensive overview of the known physical properties of 1-Boc-4-(2-carboxyphenyl)piperazine, general experimental protocols for their determination, and an illustrative example of a signaling pathway targeted by compounds derived from this important chemical scaffold.
Core Physical and Chemical Properties
While extensive experimental data for 1-Boc-4-(2-carboxyphenyl)piperazine is not widely published, the following tables summarize its key physical and chemical identifiers based on available information.
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₂O₄ |
| Molecular Weight | 306.36 g/mol |
| Appearance | White powder |
| CAS Number | 444582-90-5 |
| Purity | Typically ≥97% (as determined by HPLC) |
| Storage Conditions | Store at 0-8°C |
Note: Specific quantitative data for melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available literature. The compound is expected to be soluble in common organic solvents like dichloromethane and dimethylformamide[1].
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of crystalline organic compounds like 1-Boc-4-(2-carboxyphenyl)piperazine.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Principle: The temperature at which a solid transitions to a liquid is its melting point. This is observed by slowly heating a small, powdered sample in a capillary tube and recording the temperature range from the first sign of melting to the complete liquefaction of the material[2].
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or Thiele tube)
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Capillary tubes (sealed at one end)
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Thermometer
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of the dry, crystalline 1-Boc-4-(2-carboxyphenyl)piperazine is finely powdered using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range[3][4].
Solubility Determination
Understanding the solubility of a compound is essential for its purification, formulation, and in designing reaction conditions.
Principle: The solubility of a substance is qualitatively or quantitatively determined by observing its dissolution in a range of solvents of varying polarities. For a compound like 1-Boc-4-(2-carboxyphenyl)piperazine, which possesses both polar (carboxylic acid, piperazine nitrogens) and non-polar (Boc group, phenyl ring) features, its solubility can be complex.
Apparatus:
-
Test tubes
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Vortex mixer or stirring rods
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Graduated cylinders or pipettes
-
A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane, 5% aq. NaOH, 5% aq. HCl)
Procedure for Qualitative Determination:
-
Sample Preparation: A small, accurately weighed amount of 1-Boc-4-(2-carboxyphenyl)piperazine (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A specific volume of a chosen solvent (e.g., 1 mL) is added to each test tube.
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Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble[5][6][7][8].
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Acid-Base Solubility: Due to the carboxylic acid and piperazine nitrogen moieties, solubility in aqueous acid and base should be tested. Dissolution in 5% aq. NaOH would indicate the formation of a soluble carboxylate salt, while dissolution in 5% aq. HCl would suggest the formation of a soluble piperazinium salt.
Application in Neuropharmacology: A Representative Signaling Pathway
1-Boc-4-(2-carboxyphenyl)piperazine serves as a key intermediate in the synthesis of arylpiperazine derivatives, a class of compounds frequently investigated for their activity in the central nervous system, particularly as antidepressants and anxiolytics[9]. A primary target for many of these compounds is the serotonin 1A (5-HT1A) receptor[10][11].
While a specific, marketed drug synthesized directly from 1-Boc-4-(2-carboxyphenyl)piperazine and its associated signaling pathway is not readily found in the literature, we can use a well-studied arylpiperazine, Flesinoxan , as a representative example to illustrate the mechanism of action for this class of compounds. Flesinoxan is a potent and selective 5-HT1A receptor agonist that has been studied for its antidepressant and anxiolytic properties[12][13][14].
The following diagram illustrates the general workflow for the synthesis of such bioactive molecules and the subsequent signaling pathway they modulate.
Caption: Synthetic workflow from 1-Boc-4-(2-carboxyphenyl)piperazine and the subsequent 5-HT1A signaling pathway.
Mechanism of Action via the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood and anxiety[10][15][16]. Arylpiperazine agonists, such as Flesinoxan, bind to and activate these receptors.
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Receptor Binding and G-Protein Activation: The agonist binds to the 5-HT1A receptor, causing a conformational change that activates the associated inhibitory G-protein (Gi/o).
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Downstream Signaling Cascades:
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Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP)[17].
-
Reduced PKA Activity: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).
-
Modulation of Gene Expression: PKA is responsible for phosphorylating various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Reduced PKA activity leads to decreased phosphorylation of CREB, which can alter the expression of genes involved in neuroplasticity and neuronal survival.
-
Activation of GIRK Channels: The beta-gamma subunit of the activated Gi/o protein directly binds to and opens G-protein-gated inwardly rectifying potassium (GIRK) channels.
-
-
Neuronal Hyperpolarization: The opening of GIRK channels allows potassium ions to flow out of the neuron, leading to hyperpolarization of the cell membrane. This makes the neuron less likely to fire an action potential, resulting in an overall inhibitory effect on neuronal activity.
-
Therapeutic Effects: The combined effects of these signaling pathways in specific brain regions, such as the hippocampus, amygdala, and raphe nuclei, are believed to contribute to the anxiolytic and antidepressant effects of 5-HT1A receptor agonists[17][18].
Conclusion
1-Boc-4-(2-carboxyphenyl)piperazine is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly for neurological disorders. While detailed physical property data is not extensively documented, its structural features and the known pharmacology of its derivatives highlight its importance in drug discovery. The methodologies outlined in this guide provide a framework for the characterization of this and similar compounds. The illustrative signaling pathway of a representative final product underscores the critical role of this chemical scaffold in targeting key pathways involved in mental health. Further research into the specific properties of 1-Boc-4-(2-carboxyphenyl)piperazine and the synthesis of novel derivatives will continue to be a promising area for the development of new and improved treatments.
References
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- 11. The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression. — Department of Psychiatry [psych.ox.ac.uk]
- 12. Effects of the 5-HT1A receptor agonist flesinoxan in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flesinoxan treatment reduces 5-HT1A receptor mRNA in the dentate gyrus independently of high plasma corticosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. What are 5-HT1A receptor modulators and how do they work? [synapse.patsnap.com]
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